molecular formula C9H16N4O2S B2407033 N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide CAS No. 1421452-29-0

N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide

Cat. No.: B2407033
CAS No.: 1421452-29-0
M. Wt: 244.31
InChI Key: IIGFYBBGAMBNOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide” is characterized by a pyrimidine ring attached to a propane-1-sulfonamide group . The exact mass of the molecule is 500.14421608 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 500.5 g/mol, a XLogP3-AA of 3.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, a rotatable bond count of 8, a topological polar surface area of 129 Ų, a heavy atom count of 35, and a complexity of 836 .

Scientific Research Applications

Herbicide Development

Research by Ren et al. (2000) focused on the synthesis and herbicidal activities of sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide compounds. Among these, a compound related to N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide demonstrated significant activity against various species, marking its potential as a lead for further development in herbicide production.

Antioxidative Properties for Age-Related Diseases

Jin et al. (2010) explored the synthesis of analogues containing sulfonamide groups that exhibit antioxidative properties. These compounds have shown potential in protecting human cells against oxidative stress, suggesting their usefulness in the treatment of age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia. The research indicates that the inclusion of the sulfonamide moiety contributes to the compounds' efficacy in disease prevention (Jin, Randazzo, Zhang, & Kador, 2010).

Material Science Applications

In material science, the compound has been involved in studies related to the synthesis of polymers and copolymers with specific properties. For instance, Chen et al. (2000) investigated the complexation behaviors of a zwitterionic polymer, revealing its unique solution behaviors and potential applications in various fields, including biomedical engineering and filtration technologies. Such research shows the versatility of sulfonamide-based compounds in developing new materials with desirable physical and chemical properties (Chen et al., 2000).

Fluorescence Studies and Chemical Sensing

A study by Meng et al. (2012) on the synthesis of p-hydroxycinnamic acid derivatives, including sulfonamido moieties, highlighted their application in fluorescence binding with bovine serum albumin. This work suggests the potential of sulfonamide compounds in developing fluorescent probes for biological and chemical sensing, offering a pathway to detect and analyze various substances with high specificity and sensitivity (Meng et al., 2012).

Mechanism of Action

While the specific mechanism of action for “N-(2-(dimethylamino)pyrimidin-5-yl)propane-1-sulfonamide” is not available, it’s worth noting that sulfonamide drugs, which this compound is a part of, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division or replication .

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-4-5-16(14,15)12-8-6-10-9(11-7-8)13(2)3/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGFYBBGAMBNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CN=C(N=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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